(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol
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Description
(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol is a glycoside and an amino cyclitol.
Scientific Research Applications
Asymmetric Synthesis and Stereochemistry
Researchers have developed methods for asymmetric synthesis, which is crucial for creating molecules with specific three-dimensional orientations. Such methodologies allow for the production of enantiomerically pure compounds, which have applications ranging from pharmaceuticals to materials science. For instance, Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, compounds that could have implications in drug development due to their structural complexity and biological activity [Meilert, Pettit, & Vogel, 2004].
Carbohydrate Mimics and Glycosidase Inhibitors
Carbohydrate mimics are another significant area of research, with applications in inhibiting glycosidase enzymes, which play roles in various biological processes, including disease progression. Synthesizing these mimics can lead to new therapeutic agents. For example, Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, as a potential specific inhibitor of glycosidases, demonstrating the chemical's application in developing new pharmaceuticals [Nakahara, Okamoto, Suzuki, & Kanie, 2008].
Advanced Materials and Organic Synthesis
The chemical structure also finds application in the synthesis of advanced materials and novel organic compounds. This includes the development of new synthetic pathways that enable the creation of complex molecules with potential applications in materials science, nanotechnology, and as intermediates in the synthesis of biologically active compounds. For instance, Marchionni & Vogel (2001) detailed a non-iterative method for the synthesis of complex polypropanoate fragments, demonstrating the versatility of such chemical structures in crafting intricate molecular frameworks with potential applications in various fields [Marchionni & Vogel, 2001].
Properties
Molecular Formula |
C21H41N5O11 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19+,20?,21-/m1/s1 |
InChI Key |
XZNUGFQTQHRASN-KPEIQDFRSA-N |
Isomeric SMILES |
CN[C@H]1[C@H](C2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)OC1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
Origin of Product |
United States |
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